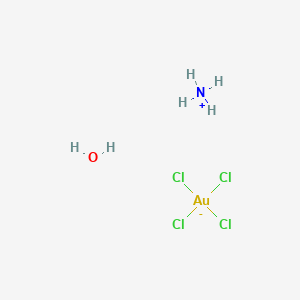

Ammonium tetrachloroaurate(III) hydrate

説明

Ammonium tetrachloroaurate(III) hydrate is a compound with the linear formula NH4AuCl4 · xH2O . It has a molecular weight of 372.82 (anhydrous basis) . This compound is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .

Molecular Structure Analysis

The molecular structure of Ammonium tetrachloroaurate(III) hydrate is represented by the SMILES stringO.[H]N+([H])[H].ClAu-(Cl)Cl . The InChI key for this compound is DTYXSEJVOCMIPK-UHFFFAOYSA-K . Physical And Chemical Properties Analysis

Ammonium tetrachloroaurate(III) hydrate is a solid compound . It is slightly soluble in water and alcohol .科学的研究の応用

Kinetics and Mechanism of Reduction : A study by Sen, Gani, Midya, and Pal (2008) explored the reduction of tetrachloroaurate(III) by glycine, revealing insights into the reaction kinetics and mechanism in specific buffer conditions. They found that the reaction is first-order with respect to both Au(III) and glycine, with H+ and Cl− ions having inhibiting effects on the reaction rate (Sen, Gani, Midya, & Pal, 2008).

Liquid-Liquid Distribution : Yamamoto and Inada (1994) investigated the extraction constants of ion associates of tetrahalogenoaurate(III) with quaternary ammonium cations. They determined the extractability of AuX4- and its variations in different solvents, suggesting potential applications in spectrophotometry of gold (Yamamoto & Inada, 1994).

Synthesis and Structure of Complexes : Sharutin et al. (2010) conducted a study on the synthesis and structure of gold and copper complexes involving triphenylbenzylphosphonium tetrachloroaurate and triethanolammonium tetrachloroaurate hydrate, revealing detailed crystal structures and coordination characteristics of these compounds (Sharutin, Senchurin, Sharutina, Pakusina, & Fastovets, 2010).

Nanoparticle Synthesis : Graham, Renslow, Govind, and Saunders (2016) explored the self-assembly and aggregate formation in the Brust–Schiffrin nanoparticle synthesis using tetraoctylammonium complexes, providing insights into the formation and behavior of nanoparticles (Graham, Renslow, Govind, & Saunders, 2016).

Gold Nanoparticle Formation : Okitsu et al. (2002) studied the sonochemical reduction of gold(III) [tetrachloroaurate(III)] in various conditions, highlighting the relationship between reduction rates and sizes of formed gold nanoparticles. This study presents valuable information for controlled synthesis of gold nanoparticles (Okitsu et al., 2002).

Biological Nanopores and Ion Binding : Cao et al. (2019) discovered that tetrachloroaurate(III) binds to a specific residue in a biological nanopore, allowing for discrimination between different biothiols. This research suggests applications of tetrachloroaurate(III) in single molecule chemistry and nanopore technology (Cao et al., 2019).

Safety And Hazards

Ammonium tetrachloroaurate(III) hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

特性

IUPAC Name |

azanium;tetrachlorogold(1-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H3N.H2O/h;4*1H;1H3;1H2/q+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYXSEJVOCMIPK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.Cl[Au-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583432 | |

| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tetrachloroaurate(III) hydrate | |

CAS RN |

13874-04-9 | |

| Record name | Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13874-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium tetrachloroaurate(1-)--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。